3-Bromo-4-fluorobenzonitrile

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Researchers optimizing palladium-catalyzed cross-couplings require predictable ortho-bromine oxidative addition without regioisomer variability. 3-Bromo-4-fluorobenzonitrile (C₇H₃BrFN, MW 200.01) addresses this with quantifiable differentiation: • 44% higher SNAr ¹⁸F-labeling yield vs 3-Cl-4-F analog (13% vs 9%) • Stille coupling-validated for bichalcophene fluorobenzonitrile synthesis • Practical purification: mp 53-55 °C, bp 134-136 °C/33 mmHg enables ambient recrystallization & vacuum distillation • XLogP3 2.4 - enhanced lipophilicity vs chloro analogs for SAR campaigns Supplied ≥98% (GC); ambient storage; hazmat shipping under UN3439 Class 6.1 PG III.

Molecular Formula C7H3BrFN
Molecular Weight 200.01 g/mol
CAS No. 79630-23-2
Cat. No. B1266296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorobenzonitrile
CAS79630-23-2
Molecular FormulaC7H3BrFN
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)F
InChIInChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
InChIKeyJKCYKISVUIVZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorobenzonitrile Technical Baseline and Identity


3-Bromo-4-fluorobenzonitrile (C₇H₃BrFN, MW 200.01) is a halogenated aromatic building block characterized by the ortho-disposition of bromine and fluorine substituents relative to a para-cyano group. This specific regioisomeric arrangement—with bromine at the 3-position, fluorine at the 4-position, and nitrile at the 1-position—creates a distinct electronic profile documented in authoritative spectral databases including SDBS for ¹³C NMR, ¹H NMR, IR, and mass spectrometry [1], and the NIST Chemistry WebBook for gas-phase IR and fundamental physicochemical constants [2]. The compound is supplied commercially with purities typically ≥98% (GC), melting point 53–55 °C, boiling point 134–136 °C at 33 mmHg, and density 1.69 g/cm³ . Its primary value proposition resides in its role as an electrophilic substrate for transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira), where the bromine atom serves as a selective leaving group while the fluorine and nitrile moieties remain intact [3][4].

Why 3-Bromo-4-fluorobenzonitrile Cannot Be Substituted


Although numerous halogenated benzonitriles share the C₇H₃X₂N formula, the specific 3-bromo-4-fluoro regioisomer exhibits reactivity and physicochemical properties that differ quantitatively from its closest analogs. The para-fluorine exerts a strong electron-withdrawing inductive effect that activates the ortho-bromine for oxidative addition in palladium catalysis, while the meta-bromine relative to the nitrile group modulates the overall electron density on the aromatic ring [1]. Replacement with the 3-chloro-4-fluoro analog reduces SNAr labeling yields from 13% to 9% under identical microwave conditions [2]. Substitution with the 4-bromo-3-fluoro isomer alters the melting point by ≥37 °C (from 53–55 °C to 92–96 °C), impacting crystallization and formulation behavior . The 3-bromo-4-chloro variant exhibits a boiling point approximately 125 °C higher (260.2 °C vs. 134–136 °C at 33 mmHg), rendering it unsuitable for reactions requiring facile purification by vacuum distillation . These quantifiable differences preclude simple interchange without re-optimization of reaction conditions or purification protocols. The following section details the numerical evidence substantiating these differentiation claims.

3-Bromo-4-fluorobenzonitrile Evidence-Based Comparison


SNAr ¹⁸F-Labeling Reactivity Comparison

In a direct comparative study of meta-halo benzonitrile derivatives under identical microwave-induced [¹⁸F]fluorination conditions (DMSO, <3 min), the bromo-substituted precursor achieved a 13% labeling yield, whereas the chloro-substituted analog yielded only 9%. The fluoro-substituted control gave 64% yield [1]. The observed leaving group order F ⪢ Br > Cl demonstrates that 3-bromo-4-fluorobenzonitrile provides intermediate SNAr reactivity—sufficiently labile for nucleophilic displacement yet more stable than the fluoro analog for orthogonal coupling strategies.

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Melting Point vs. 4-Bromo-3-fluorobenzonitrile

The melting point of 3-bromo-4-fluorobenzonitrile is reported as 53–55 °C , whereas its regioisomer 4-bromo-3-fluorobenzonitrile (CAS 133059-44-6) exhibits a melting point of 92–96 °C when measured by GC with ≥98.0% purity . This 37–43 °C difference (approximately 70% higher for the 4,3-isomer) is attributable to the altered dipole moment and crystal packing forces resulting from the different substitution pattern.

Crystallization Process Formulation Chemistry Physical Property Selection

Boiling Point vs. 3-Bromo-4-chlorobenzonitrile

3-Bromo-4-fluorobenzonitrile has a reported boiling point of 134–136 °C at 33 mmHg . In contrast, the structurally analogous 3-bromo-4-chlorobenzonitrile (CAS 948549-53-9) exhibits a substantially higher boiling point of 260.2 °C at atmospheric pressure (760 mmHg) . Even when normalized to comparable pressures, the fluorine-containing analog remains significantly more volatile, facilitating purification by vacuum distillation under mild conditions that minimize thermal degradation.

Vacuum Distillation Purification Method Volatility Assessment

Stille Coupling in Bichalcophene Synthesis

In the synthesis of bichalcophene fluorobenzonitriles, 3-bromo-4-fluorobenzonitrile served as the aryl bromide component in Stille coupling reactions with 2-(tri-n-butylstannyl)furan or analogous organotin reagents, yielding the corresponding mononitriles 4a-e [1]. While the publication does not report comparative yields against chloro or iodo analogs, the selection of the bromo derivative is consistent with the well-established reactivity order in palladium-catalyzed cross-couplings: I > Br ≫ Cl (oxidative addition rates) [2].

Palladium Catalysis Stille Coupling Pharmaceutical Intermediate

GHS Hazard Profile: Toxicity and Irritancy

According to GHS classification data from multiple suppliers, 3-bromo-4-fluorobenzonitrile carries hazard statements H302 (harmful if swallowed, 95.74% confidence level), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 3-chloro-4-fluorobenzonitrile comparator carries analogous hazard statements, but with additional H311 (toxic in contact with skin) classification reported by some suppliers [1], indicating a potential incremental dermal hazard difference.

Chemical Safety Risk Assessment Handling Protocol

Electronic Properties: LogP and TPSA Comparison

PubChem-computed descriptors for 3-bromo-4-fluorobenzonitrile include XLogP3 = 2.4 and Topological Polar Surface Area (TPSA) = 23.8 Ų [1]. In comparison, 3-chloro-4-fluorobenzonitrile (MW 155.56) is predicted to have lower lipophilicity due to the smaller atomic radius and lower polarizability of chlorine versus bromine. The bromo analog's higher calculated LogP (2.4) aligns with the general observation that aryl bromides are more lipophilic than aryl chlorides, which may influence membrane permeability and metabolic stability in drug discovery contexts [2].

Drug Design Lipophilicity ADME Prediction

3-Bromo-4-fluorobenzonitrile Application Scenarios


PET Tracer Precursor Synthesis via SNAr

In the development of ¹⁸F-labeled radiopharmaceuticals, the 13% SNAr labeling yield of 3-bromo-4-fluorobenzonitrile offers a 44% relative improvement over the 9% yield of the 3-chloro-4-fluoro analog under identical microwave conditions [1]. This quantitative advantage makes the bromo derivative the preferred precursor when the fluoro analog (64% yield) is too reactive or unavailable, enabling higher specific activity radiotracers and reduced precursor consumption per batch.

Multi-Step Synthesis via Stille and Suzuki Coupling

The successful use of 3-bromo-4-fluorobenzonitrile in Stille coupling with organostannanes to produce bichalcophene fluorobenzonitriles [2] validates its utility as an aryl bromide partner in palladium-catalyzed cross-couplings. Its melting point (53–55 °C) and boiling point (134–136 °C at 33 mmHg) enable straightforward purification by recrystallization or vacuum distillation between synthetic steps , a practical advantage over higher-melting regioisomers (e.g., 4-bromo-3-fluoro analog, mp 92–96 °C) that require more energy-intensive or specialized purification protocols.

Low-Temperature Crystallization and Formulation

For processes requiring crystallization or formulation at or below ambient temperature, the 53–55 °C melting point of 3-bromo-4-fluorobenzonitrile is advantageous relative to the 92–96 °C melting point of the 4-bromo-3-fluoro isomer or the 68–72 °C melting point of the 3-chloro-4-fluoro analog . This lower melting point facilitates recrystallization from common organic solvents at reduced temperatures, minimizing thermal degradation risk and energy consumption.

Lipophilicity-Driven Lead Optimization

The computed XLogP3 of 2.4 for 3-bromo-4-fluorobenzonitrile [3] reflects the higher lipophilicity of the bromo substituent compared to chloro (ΔLogP ~0.3–0.5). In structure-activity relationship (SAR) campaigns where enhanced membrane permeability or target engagement correlates with increased lipophilicity, procurement of the bromo analog over the chloro analog may confer a measurable physicochemical advantage without altering the core scaffold.

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